Methyl 4-(6-amino-9h-purin-9-yl)butanoate
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Overview
Description
Methyl 4-(6-amino-9h-purin-9-yl)butanoate is a chemical compound with the molecular formula C10H13N5O2 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6-amino-9h-purin-9-yl)butanoate typically involves the reaction of 6-amino-9H-purine with butanoic acid derivatives. One common method is the esterification of 6-amino-9H-purine with methyl 4-bromobutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6-amino-9h-purin-9-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 4-(6-amino-9h-purin-9-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleotide analogs and enzyme inhibitors.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 4-(6-amino-9h-purin-9-yl)butanoate involves its interaction with various molecular targets. In biological systems, it can mimic natural nucleotides and interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound may also inhibit specific enzymes involved in nucleotide metabolism, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-amino-9H-purin-2-ol: Another purine derivative with similar biological activity.
Ethyl 7-(2-amino-9H-purin-6-yl)thio-2-isopropyl-3-oxoheptanoate:
Methoxymethylguanine: A purine analog with similar chemical properties.
Uniqueness
Methyl 4-(6-amino-9h-purin-9-yl)butanoate is unique due to its specific ester functional group, which can be easily modified to create a variety of derivatives. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H13N5O2 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
methyl 4-(6-aminopurin-9-yl)butanoate |
InChI |
InChI=1S/C10H13N5O2/c1-17-7(16)3-2-4-15-6-14-8-9(11)12-5-13-10(8)15/h5-6H,2-4H2,1H3,(H2,11,12,13) |
InChI Key |
RXOAJJAECJUPCL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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